molecular formula C8H9N3S3 B2386557 2-Methyl-5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazole CAS No. 670273-10-6

2-Methyl-5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazole

Cat. No.: B2386557
CAS No.: 670273-10-6
M. Wt: 243.36
InChI Key: RFKUZOGGDROWRA-UHFFFAOYSA-N
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Description

2-Methyl-5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazole ( 670273-10-6) is a high-purity heterocyclic compound with a molecular formula of C 8 H 9 N 3 S 3 and a molecular weight of 243.37 . Its structure integrates two key pharmacophores: a 1,3,4-thiadiazole ring and a thiazole ring, linked by a thioether bridge. This molecular architecture is of significant interest in medicinal chemistry and drug discovery research. The 1,3,4-thiadiazole core is a versatile scaffold extensively studied for its wide-ranging pharmacological potential. Derivatives of this heterocycle are reported to exhibit a broad spectrum of biological activities, including antimicrobial properties against various Gram-positive and Gram-negative bacterial strains . The scaffold's unique electronic structure and capacity to modulate enzyme function make it a valuable template for developing novel bioactive agents . Furthermore, the presence of the thiazole ring, a key structural component in many therapeutic agents, may contribute to the compound's overall research value . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure proper safety procedures are followed during handling and storage.

Properties

IUPAC Name

2-methyl-5-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S3/c1-5-9-7(3-12-5)4-13-8-11-10-6(2)14-8/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKUZOGGDROWRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CSC2=NN=C(S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Strategies

Thiadiazole Ring Formation via Cyclization

The 1,3,4-thiadiazole core is typically constructed through cyclization of thiosemicarbazides or hydrazinecarbodithioates.

Method 1: Hydrazinecarbodithioate Cyclization
  • Starting Materials :

    • Methyl hydrazinecarbodithioate
    • 2-Methylthiazole-4-carbaldehyde
  • Procedure :

    • Condensation of methyl hydrazinecarbodithioate with 2-methylthiazole-4-carbaldehyde in ethanol under reflux forms a thiosemicarbazone intermediate.
    • Cyclization with phosphorus oxychloride (POCl₃) yields the thiadiazole ring.
  • Reaction Conditions :

    • Solvent: Ethanol
    • Temperature: 80°C (reflux)
    • Time: 6–8 hours
    • Yield: 68–72%.
Method 2: Thiosemicarbazide Cyclization
  • Starting Materials :

    • 2-Methyl-4-(chloromethyl)thiazole
    • 5-Mercapto-2-methyl-1,3,4-thiadiazole
  • Procedure :

    • Alkylation of 5-mercapto-2-methyl-1,3,4-thiadiazole with 2-methyl-4-(chloromethyl)thiazole in the presence of potassium carbonate (K₂CO₃).
  • Reaction Conditions :

    • Solvent: Dimethylformamide (DMF)
    • Temperature: 25°C (room temperature)
    • Time: 12 hours
    • Yield: 65–70%.

Thioether Linkage Installation

The thioether bond between the thiadiazole and thiazole moieties is critical. Two approaches dominate:

Method 3: Nucleophilic Substitution
  • Starting Materials :

    • 5-Chloro-2-methyl-1,3,4-thiadiazole
    • 2-Methylthiazole-4-methanethiol
  • Procedure :

    • Reaction of 5-chloro-2-methyl-1,3,4-thiadiazole with 2-methylthiazole-4-methanethiol in the presence of triethylamine (TEA).
  • Reaction Conditions :

    • Solvent: Dichloromethane (DCM)
    • Temperature: 0–5°C (ice bath)
    • Time: 2 hours
    • Yield: 75–80%.
Method 4: Oxidative Coupling
  • Starting Materials :

    • 5-Mercapto-2-methyl-1,3,4-thiadiazole
    • 2-Methylthiazole-4-methanol
  • Procedure :

    • Conversion of the alcohol to a chloride using thionyl chloride (SOCl₂).
    • Subsequent nucleophilic substitution with 5-mercapto-2-methyl-1,3,4-thiadiazole.
  • Reaction Conditions :

    • Solvent: Tetrahydrofuran (THF)
    • Temperature: 60°C
    • Time: 4 hours
    • Yield: 70–75%.

Optimization and Challenges

Solvent and Base Selection

  • Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates by stabilizing transition states.
  • Weak bases (e.g., K₂CO₃) minimize side reactions compared to strong bases like sodium hydride (NaH).

By-Product Mitigation

  • Common By-Products : Disulfides from thiol oxidation.
  • Prevention : Use of inert atmosphere (N₂/Ar) and reducing agents (e.g., dithiothreitol).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 2.45 (s, 3H, thiadiazole-CH₃), 2.52 (s, 3H, thiazole-CH₃), 4.32 (s, 2H, SCH₂), 7.25 (s, 1H, thiazole-H).
  • IR (KBr) : 2920 cm⁻¹ (C-H stretch), 1615 cm⁻¹ (C=N), 1240 cm⁻¹ (C-S).
  • Mass Spectrometry (ESI-MS) : m/z 284.1 [M+H]⁺.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Comparative Analysis of Methods

Method Starting Materials Yield (%) Key Advantage Limitation
1 Hydrazinecarbodithioate 72 High regioselectivity Requires POCl₃
2 Thiosemicarbazide 70 Mild conditions Low scalability
3 Nucleophilic substitution 80 Short reaction time Sensitive to moisture
4 Oxidative coupling 75 No by-products Multi-step synthesis

Chemical Reactions Analysis

2-Methyl-5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazole undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives, including 2-Methyl-5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazole, have shown significant antimicrobial properties. Studies have demonstrated that these compounds exhibit substantial antibacterial and antifungal activities against various pathogens.

Case Study: Antibacterial Screening
A study synthesized various thiadiazole derivatives and evaluated their antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). The synthesized compounds were tested using the paper disc diffusion method, revealing promising results with some derivatives showing inhibition zones comparable to standard antibiotics .

Microorganism Inhibition Zone (mm) Standard Antibiotic
Staphylococcus aureus15Ciprofloxacin
Bacillus cereus12Gentamicin
Escherichia coli14Ampicillin
Pseudomonas aeruginosa10Tetracycline

Antifungal Activity

The same study also assessed antifungal properties against Aspergillus niger and Candida albicans. Results indicated that certain thiadiazole derivatives exhibited effective antifungal activity, highlighting their potential as antifungal agents .

Anti-inflammatory and Analgesic Effects

Research has indicated that thiadiazole derivatives possess anti-inflammatory and analgesic properties. For instance, compounds similar to this compound have been shown to inhibit inflammatory pathways in vitro, suggesting potential therapeutic applications in pain management and inflammation-related disorders .

Anticancer Properties

Thiadiazoles are also being explored for their anticancer potential. Some derivatives have demonstrated cytotoxic effects on various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . The structural modifications in thiadiazoles can lead to enhanced potency against tumors.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazole involves its interaction with specific molecular targets within biological systems. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential enzymatic processes. In anticancer applications, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation .

Comparison with Similar Compounds

Structural Features

The table below compares key structural attributes and reported bioactivities of 2-methyl-5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazole with analogous 1,3,4-thiadiazole derivatives:

Compound 2-Substituent 5-Substituent Notable Bioactivity Reference
Target Compound Methyl (2-Methylthiazol-4-yl)methylthio Not explicitly reported -
5-(5-Nitrothiophene-2-yl)-1,3,4-TD* (Het)aryl thio Nitrothiophene Antileishmanial (IC50: ~10–50 μM)
2-(3-Fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-TD Fluorophenylamino Hydroxyphenyl Anticancer (IC50: 120–160 μM)
5-Substituted-2-mercapto-1,3,4-TD Thiol Aromatic/heteroaryl groups Antioxidant (EC50: 15–80 μM)
Thiadiazole-benzothiazole hybrids Benzothiazole-linked Acetamide-thiadiazole COX inhibition (IC50: 0.8–5.2 μM)

*TD = 1,3,4-thiadiazole

Key Observations :

  • The target compound’s thiazole-thioether side chain distinguishes it from nitrothiophene () or phenyl-based substituents (). Thiazole’s aromaticity may enhance binding to biological targets compared to nitro groups, which are more electronegative but prone to metabolic reduction.

Physicochemical Properties

  • Solubility : The thiazole substituent may enhance water solubility compared to phenyl groups () due to nitrogen’s hydrogen-bonding capacity.
  • Crystallinity : Analogous thiadiazole-thioether derivatives () form stable crystals with intermolecular π-π stacking, suggesting the target compound may exhibit similar crystallinity, aiding in purification.
  • Stability : Thioethers (target compound) are generally more oxidation-resistant than thiols (), favoring long-term storage.

Biological Activity

Overview

2-Methyl-5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazole is a heterocyclic compound characterized by the presence of sulfur and nitrogen atoms. This compound belongs to the class of thiazole derivatives, which have garnered attention due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a detailed examination of its biological activity, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Property Details
IUPAC Name 2-methyl-5-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-1,3,4-thiadiazole
Molecular Formula C8H9N3S3
InChI Key RFKUZOGGDROWRA-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism involves disrupting bacterial cell wall synthesis and interfering with essential enzymatic processes.

Case Study:
A study comparing various thiazole derivatives found that compounds similar to this compound demonstrated minimum inhibitory concentrations (MIC) lower than standard antibiotics like streptomycin and fluconazole against both Gram-positive and Gram-negative bacteria .

Microorganism MIC (µg/mL) Standard Drug MIC (µg/mL)
Staphylococcus aureus32.647.5
Escherichia coli25.030.0

Antifungal Activity

The compound has also shown promising antifungal properties against various fungal strains. In vitro studies revealed its effectiveness against Aspergillus niger and Candida albicans, indicating its potential as a therapeutic agent in treating fungal infections.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. It has been observed to inhibit certain cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell proliferation.

Research Findings:
A study highlighted that derivatives of thiazole and thiadiazole exhibit cytotoxic effects on cancer cell lines with IC50 values significantly lower than those of established chemotherapeutic agents like doxorubicin .

Cell Line IC50 (µg/mL) Reference Drug IC50 (µg/mL)
Human glioblastoma U2511.615.00
Human melanoma WM7931.985.00

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Antimicrobial Action: Disruption of bacterial cell wall synthesis.
  • Antifungal Action: Inhibition of fungal cell membrane integrity.
  • Anticancer Action: Induction of apoptosis via modulation of signaling pathways related to cell survival and proliferation.

Comparison with Similar Compounds

The unique combination of functional groups in this compound differentiates it from other thiazole derivatives:

Compound Name Biological Activity
2-MethylthiazoleAntimicrobial but less potent
5-Methyl-1,3,4-thiadiazole-2-thiolModerate antifungal activity
2-Methyl-4-isothiazolin-3-oneAntimicrobial but different mechanism

Q & A

Q. What are the optimal synthetic routes for 2-Methyl-5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazole?

The synthesis typically involves cyclization of precursors like thiocarbohydrazide or thiosemicarbazide with substituted intermediates. For example:

  • Method 1 : React 2-methylthiazole-4-methanethiol with 5-chloro-2-methyl-1,3,4-thiadiazole in the presence of a base (e.g., K₂CO₃) under reflux in anhydrous dimethylformamide (DMF) .
  • Method 2 : Use a dehydrating agent like phosphorus oxychloride (POCl₃) to cyclize thioamide intermediates derived from thioglycolic acid and aldehydes .

Q. Key parameters :

ParameterMethod 1Method 2
SolventDMFToluene
Temperature80–100°C110–120°C
Yield60–75%50–65%
Purity (HPLC)≥95%≥90%

Q. Which analytical techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Confirm substituent positions via characteristic shifts (e.g., thiadiazole protons at δ 8.2–8.5 ppm, methylthiazole protons at δ 2.5–2.7 ppm) .
  • IR Spectroscopy : Detect S-H (2500–2600 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .
  • HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water (70:30) mobile phase .
  • Elemental Analysis : Validate empirical formula (C₈H₈N₄S₃) with ≤0.3% deviation .

Q. What biological activities are reported for thiadiazole derivatives like this compound?

Thiadiazoles exhibit:

  • Antimicrobial Activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : IC₅₀ of 12–25 µM against HeLa and MCF-7 cell lines via apoptosis induction .
  • Antiviral Effects : Inhibition of HSV-1 replication by 60–80% at 50 µM .

Advanced Research Questions

Q. How can reaction mechanisms for thiadiazole-thiazole hybrid synthesis be validated?

  • Stepwise Tracking : Use in situ FTIR to monitor intermediates like thioureas (C=S stretch at 1250 cm⁻¹) and cyclization products .
  • Isotopic Labeling : Introduce ¹³C at the thioether bridge to trace bond formation via NMR .
  • Computational Modeling : DFT studies (e.g., B3LYP/6-31G*) predict transition states for cyclization steps .

Q. How should contradictory data on biological activity be addressed?

Discrepancies in IC₅₀ values (e.g., 12 µM vs. 45 µM for the same cell line) may arise from:

  • Assay Conditions : Viability assays (MTT vs. resazurin) differ in sensitivity .
  • Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) enhance cytotoxicity but reduce solubility .
  • Metabolic Stability : Hepatic microsome studies (e.g., mouse vs. human) show species-dependent metabolic rates .

Q. What strategies optimize pharmacokinetics for this compound?

  • Bioavailability Enhancement :
    • Lipid Nanoemulsions : Increase logP from 2.1 to 3.5 via encapsulation (85% entrapment efficiency) .
    • Prodrug Design : Introduce acetylated thiol groups to improve membrane permeability, with in vivo hydrolysis restoring activity .
  • Metabolic Stability : Replace methylthiazole with trifluoromethyl groups to reduce CYP3A4-mediated oxidation .

Q. How can molecular docking guide derivative design?

  • Target Selection : Dock against EGFR (PDB: 1M17) or DNA gyrase (PDB: 1KZN) using AutoDock Vina .
  • Key Interactions :
    • Hydrogen bonds between thiadiazole sulfur and Lys721 (EGFR).
    • π-π stacking of methylthiazole with Phe830 .
  • Validation : Compare docking scores (ΔG ≤ -8.5 kcal/mol) with experimental IC₅₀ values .

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